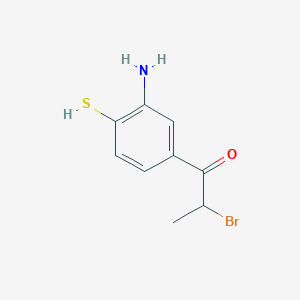![molecular formula C6H2BrClN2S B14043542 2-Bromo-4-chlorothieno[2,3-d]pyridazine](/img/structure/B14043542.png)
2-Bromo-4-chlorothieno[2,3-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2BrClN2S. It is characterized by the presence of both bromine and chlorine atoms attached to a thieno[2,3-d]pyridazine core. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chlorothieno[2,3-d]pyridazine typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then subjected to further reactions to introduce the bromine and chlorine atoms .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for scalability and cost-effectiveness. The process involves standard laboratory equipment and avoids the use of chromatography for purification. The overall yield of the product is approximately 49%, making it a practical and robust method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chlorothieno[2,3-d]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chlorothieno[2,3-d]pyridazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is employed in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chlorothieno[2,3-d]pyridazine involves its interaction with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Bromo-4-chlorothieno[2,3-d]pyridazine include:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound shares a similar thieno[2,3-d] core but has a pyrimidine ring instead of a pyridazine ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: Another related compound with a thieno[3,2-d] core and two chlorine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H2BrClN2S |
|---|---|
Molekulargewicht |
249.52 g/mol |
IUPAC-Name |
2-bromo-4-chlorothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H2BrClN2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H |
InChI-Schlüssel |
UEBANUDLZZYLRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=CN=NC(=C21)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)


![4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14043486.png)




![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)

![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)



